5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its thiazolidinedione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxybenzaldehyde with 2-oxo-2-phenylethylamine in the presence of a thiazolidinedione core. The reaction is usually carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolidinedione core is particularly useful in the development of new pharmaceuticals and organic materials.
Biology: In biological research, 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione can be employed as a probe to study enzyme activities and metabolic pathways. Its fluorescence properties make it suitable for imaging and tracking biological processes.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. Its structural similarity to thiazolidinedione-based antidiabetic drugs suggests possible applications in diabetes management.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The thiazolidinedione core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pioglitazone: A well-known thiazolidinedione-based antidiabetic drug.
Rosiglitazone: Another antidiabetic drug with a similar core structure.
Rimonabant: A cannabinoid receptor antagonist with a thiazolidinedione-like structure.
Uniqueness: 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups and its potential applications across multiple scientific disciplines. Its structural complexity and versatility make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-14-8-6-12(7-9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10,20H,11H2/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOJJPQQCRVECC-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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